molecular formula C9H8BrClN2 B8405120 5-Bromo-1-(2-chloroethyl)-1H-indazole

5-Bromo-1-(2-chloroethyl)-1H-indazole

Cat. No.: B8405120
M. Wt: 259.53 g/mol
InChI Key: IUVXGQLKZOKMON-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-chloroethyl)-1H-indazole is a useful research compound. Its molecular formula is C9H8BrClN2 and its molecular weight is 259.53 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8BrClN2

Molecular Weight

259.53 g/mol

IUPAC Name

5-bromo-1-(2-chloroethyl)indazole

InChI

InChI=1S/C9H8BrClN2/c10-8-1-2-9-7(5-8)6-12-13(9)4-3-11/h1-2,5-6H,3-4H2

InChI Key

IUVXGQLKZOKMON-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=NN2CCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Bromo-2-chloroethane (2.9 mL, 35 mmol) was added to a suspension of 5-bromo-1H-indazole (4.302 g, 21.95 mmol) and Cs2CO3 (28.56 g, 87.81 mmol) in DMSO (50 mL) under N2. The resulting suspension was stirred at 25° C. for 6 h. H2O (50 mL) was added, and the resulting suspension was cooled in an ice bath. The suspension was filtered, and the solid was dried under reduced pressure to afford a pink powder. Flash chromatography on silica gel (19:1 to 5:2 hexanes/EtOAc) gave the title compound (3.094 g, 54%) as a white solid: 1H NMR (500 MHz, CDCl3) δ 8.00 (br s, 1H), 7.90 (d, J=1.5 Hz, 1H), 7.50 (dd, J=9.0, 1.5 Hz, 1H), 7.38 (d, J=9.0 Hz, 1H), 4.68 (t, J=6.3 Hz, 2H), 3.98 (t, J=6.3 Hz, 2H).
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
4.302 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
28.56 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
54%

Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-1H-indazole (900 mg, 4.57 mmol), 1-bromo-2-chloroethane (1.31 g, 9.14 mmol) and K2CO3 (1.89 g, 13 7 mmol) in DMF (40 mL) in a sealed pressure flask was heated at 40° C. for 10 h. Additional 1.3 g 1-bromo-2-chloroethane (1.31 g, 9.14 mmol), and K2CO3 (1.89 g, 13 7 mmol) were then added and heating was continued for 3 h. This was filtered, the solvent removed from the filtrate, and the residue chromatographed on silica gel (step gradient elution with hexane containing 0, 5, 10 and 20% EtOAc) afforded (in order of elution): 5-bromo-1-(2-chloroethyl)-1H-indazole (690 mg, 2.66 mmol, 58% yield). MS (ESI) m/z 260.95 (M+H). 1H NMR (500 MHz, chloroform-d) δ ppm 7.99 (1H, s), 7.88 (1H, s), 7.46-7.52 (1H, m), 7.36 (1H, d, J=8.85 Hz), 4.67 (2H, t, J=6.26 Hz), 3.97 (2H, t, J=6.26 Hz). 5-bromo-2-(2-chloroethyl)-2H-indazole (360 mg, 1.39 mmol, 30% yield). MS (ESI) m/z 260.95 (M+H). 1H NMR (500 MHz, chloroform-d) δ ppm 7.98 (1H, s), 7.85 (1H, s), 7.60 (1H, d, J=9.16 Hz), 7.37 (1H, d, J=9.16 Hz), 4.69-4.74 (2H, m), 4.02-4.07 (2H, m).
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
1.89 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
1.89 g
Type
reactant
Reaction Step Two

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